

experimental protocol for Wittig synthesis of 9-(2-phenylethenyl)anthracene

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Compound of Interest

Compound Name: 9-(2-Phenylethenyl)anthracene

Cat. No.: B11727125

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Application Note: Wittig Synthesis of trans-9-(2-Phenylethenyl)anthracene

Abstract

This document provides a detailed experimental protocol for the synthesis of **trans-9-(2-phenylethenyl)anthracene** via the Wittig reaction. The Wittig reaction is a highly regioselective method for creating carbon-carbon double bonds, making it a cornerstone of modern organic synthesis for converting aldehydes or ketones into alkenes.^{[1][2]} In this procedure, 9-anthraldehyde is reacted with the phosphorus ylide generated *in situ* from benzyltriphenylphosphonium chloride and a strong base.^[3] The protocol is intended for researchers in organic chemistry and drug development, offering a reliable method for producing this fluorescent aromatic hydrocarbon. The product is known for its use in chemiluminescence experiments.^{[4][5]}

Background

The Wittig reaction, discovered by Georg Wittig in 1954, involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.^{[3][6]} A key advantage of this method is that the new double bond is formed precisely where the carbonyl group was located, avoiding the formation of isomeric mixtures that can occur with other elimination reactions.^[7]

The mechanism begins with the deprotonation of a phosphonium salt by a strong base to form the ylide.^[8] This ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde

or ketone.[9][10] The resulting intermediate, a betaine, rapidly forms a four-membered ring called an oxaphosphetane.[10] This cyclic intermediate then collapses to yield the final alkene product and triphenylphosphine oxide, a stable byproduct.[3] In this specific application, the semi-stabilized ylide formed from benzyltriphenylphosphonium chloride reacts with 9-anthraldehyde to selectively produce the trans isomer of **9-(2-phenylethenyl)anthracene**.[3][11]

Materials and Reagents

All reagents should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reagent/Material	Molar Mass (g/mol)	Quantity	Molar Equivalents
9-Anthraldehyde	206.24	0.520 g	1.0
Benzyltriphenylphosphonium chloride	388.88	0.980 g	1.0
Dichloromethane (CH ₂ Cl ₂)	84.93	~18 mL	-
Sodium Hydroxide (50% aq. solution)	40.00	1.3 mL	-
Anhydrous Calcium Chloride (CaCl ₂)	110.98	~1 g	-
2-Propanol (Isopropanol)	60.10	~20 mL	-
Deionized Water	18.02	~20 mL	-

Data sourced from Chemical Education Resources, 1998.[1]

Chemical Safety Alerts:

- 9-Anthraldehyde & Benzyltriphenylphosphonium chloride: Irritants.[1]

- Dichloromethane: Toxic and an irritant.[[1](#)]
- 50% Sodium Hydroxide: Corrosive and toxic.[[1](#)]
- 2-Propanol: Flammable and an irritant.[[1](#)]
- Anhydrous Calcium Chloride: Irritant and hygroscopic.[[1](#)]

Experimental Protocol

Reaction Setup

- Weigh 0.980 g of benzyltriphenylphosphonium chloride and 0.520 g of 9-anthraldehyde and place them into a 25-mL Erlenmeyer flask.[[1](#)]
- Add 3 mL of dichloromethane to the flask.[[1](#)]
- Place a magnetic stir bar into the flask and position it on a magnetic stirrer.[[1](#)]

Ylide Formation and Wittig Reaction

- While the mixture is stirring vigorously, add 1.3 mL of 50% aqueous sodium hydroxide solution dropwise over approximately 2 minutes (e.g., 1 drop every 7 seconds).[[1](#)] The reaction is a phase-transfer reaction, where the ylide forms and moves from the aqueous to the organic phase to react.[[7](#)]
- Continue to stir the two-phase mixture vigorously for an additional 30 minutes at room temperature.[[1](#)]

Work-up and Extraction

- Transfer the reaction mixture to a 125-mL separatory funnel.[[1](#)]
- Rinse the reaction flask with 10 mL of dichloromethane and add this rinse to the separatory funnel.[[1](#)]
- Rinse the reaction flask again with 10 mL of deionized water and add this to the separatory funnel.[[1](#)]

- Stopper the funnel, and gently shake and vent to mix the layers and release any pressure.[1]
- Allow the layers to separate completely. The lower organic layer contains the product.[1]
- Drain the lower dichloromethane layer into a clean 100-mL beaker.[1]
- Extract the remaining aqueous layer in the funnel with an additional 5 mL of dichloromethane.[4]
- Combine this second organic extract with the first one in the 100-mL beaker.[1]

Drying and Solvent Removal

- Dry the combined organic layers by adding approximately 1 g of anhydrous calcium chloride. [1] Swirl the beaker and let it stand for 10-15 minutes.
- Carefully decant the dried dichloromethane solution into a dry 50-mL round-bottom flask, leaving the drying agent behind.[1]
- Remove the dichloromethane solvent using a rotary evaporator or by simple distillation in a fume hood.[1][4]

Purification by Recrystallization

- Add approximately 20 mL of 2-propanol to the crude product residue in the round-bottom flask.[1]
- Gently heat the mixture on a hot plate until the solid dissolves completely.[1]
- Remove the flask from the heat and allow it to cool slowly to room temperature. Yellow crystals of the product should form.[4]
- To maximize crystal formation, place the flask in an ice-water bath for 5-10 minutes.[1]
- Collect the purified product crystals by vacuum filtration using a Büchner funnel.[1]
- Continue to pull a vacuum for at least 5 minutes to help dry the product.[1]
- Transfer the dry, yellow, plate-like crystals to a pre-weighed vial and record the final mass.[4]

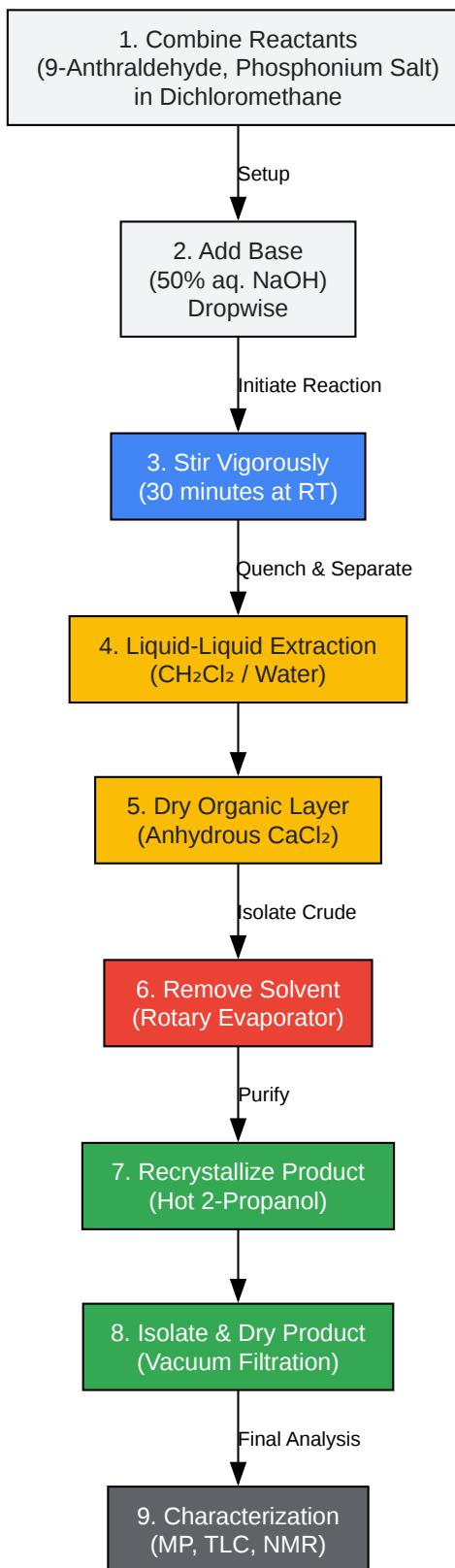
Product Characterization

The identity and purity of the **trans-9-(2-phenylethenyl)anthracene** product can be confirmed using several analytical techniques:

- Melting Point: The literature melting point for the trans isomer is 130–132 °C.[1]
- Thin-Layer Chromatography (TLC): The reaction can be monitored by TLC using a hexane/ethyl acetate (5:1) eluent, with visualization under a UV lamp.[4]
- Spectroscopy: Characterize the product using IR and NMR spectroscopy to confirm the structure and the trans stereochemistry of the alkene.[3]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.



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Caption: Workflow for the Wittig synthesis of **trans-9-(2-phenylethenyl)anthracene**.

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